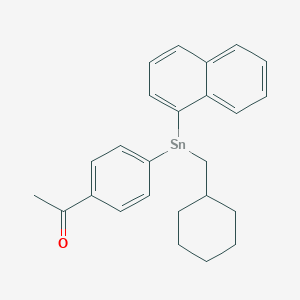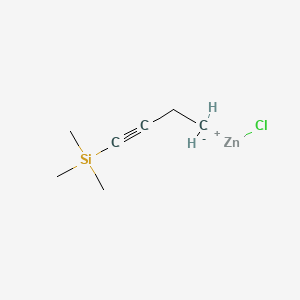
but-1-ynyl(trimethyl)silane;chlorozinc(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is a compound that combines the properties of both organosilanes and organozinc reagents. It is used in various organic synthesis reactions due to its unique reactivity and stability. The compound is known for its ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-1-ynyl(trimethyl)silane;chlorozinc(1+) typically involves the reaction of but-1-ynyl(trimethyl)silane with a zinc chloride solution. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the formation of a zinc-carbon bond, which is stabilized by the trimethylsilyl group.
Industrial Production Methods
Industrial production of but-1-ynyl(trimethyl)silane;chlorozinc(1+) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
But-1-ynyl(trimethyl)silane;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Hydrobromic acid: Used in electrophilic substitution reactions.
Hydride donors: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Silanols: Formed through oxidation reactions.
Siloxanes: Formed through condensation reactions.
Substituted silanes: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
But-1-ynyl(trimethyl)silane;chlorozinc(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of but-1-ynyl(trimethyl)silane;chlorozinc(1+) involves the formation of reactive intermediates that facilitate various chemical transformations. The compound’s reactivity is primarily due to the presence of the zinc-carbon bond, which can undergo nucleophilic attack or electrophilic addition. The trimethylsilyl group provides stability to the reactive intermediates, allowing for controlled and selective reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyltrimethylsilane: Similar in structure but contains an allyl group instead of a but-1-ynyl group.
Vinyltrimethylsilane: Contains a vinyl group and exhibits different reactivity compared to but-1-ynyl(trimethyl)silane.
Ethynyltrimethylsilane: Contains an ethynyl group and is used in similar types of reactions.
Uniqueness
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is unique due to its combination of a but-1-ynyl group and a chlorozinc moiety. This combination provides distinct reactivity and stability, making it a valuable reagent in organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and allows for selective reactions, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
74133-08-7 |
|---|---|
Formule moléculaire |
C7H13ClSiZn |
Poids moléculaire |
226.1 g/mol |
Nom IUPAC |
but-1-ynyl(trimethyl)silane;chlorozinc(1+) |
InChI |
InChI=1S/C7H13Si.ClH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RZQHWVXJQCYJQN-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C#CC[CH2-].Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


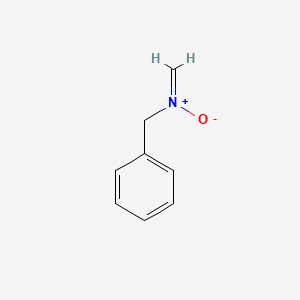
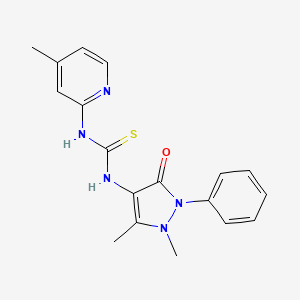
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
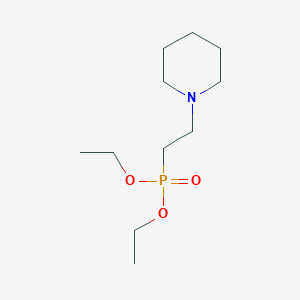
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

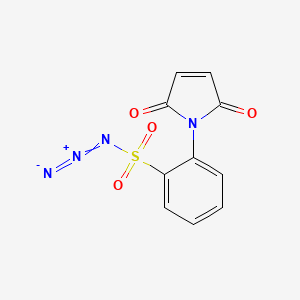
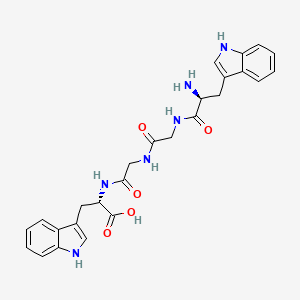
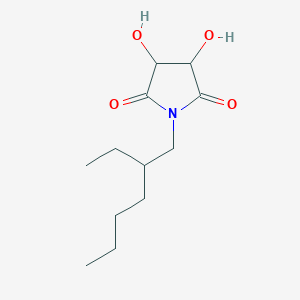
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)

